molecular formula C11H18Cl2N2O B2906244 2-(4-Methoxyphenyl)piperazine dihydrochloride CAS No. 2094609-01-3

2-(4-Methoxyphenyl)piperazine dihydrochloride

Cat. No.: B2906244
CAS No.: 2094609-01-3
M. Wt: 265.18
InChI Key: ZSVPGAKGHWAPAM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)piperazine dihydrochloride, also known as para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), is a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N- (4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation, respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated .

Future Directions

The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Mechanism of Action

Target of Action

The primary targets of 2-(4-Methoxyphenyl)piperazine dihydrochloride are the serotonergic and dopaminergic systems . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties .

Mode of Action

This compound interacts with its targets by binding to the serotonin and dopamine receptors , thereby exerting its effects . This interaction results in changes in the neurotransmitter levels in the brain, which can lead to various physiological effects .

Biochemical Pathways

The compound affects the serotonergic and dopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control. The downstream effects of these pathways can vary widely, depending on the specific context and the individual’s unique biochemistry .

Pharmacokinetics

It is known that the compound has a high affinity for the serotonin and dopamine receptors, which suggests that it may be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the serotonergic and dopaminergic systems . By interacting with these systems, the compound can influence a variety of physiological processes, potentially leading to changes in mood, cognition, and motor control .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include the individual’s unique biochemistry, the presence of other substances in the body, and the specific physiological context in which the compound is acting .

Properties

IUPAC Name

2-(4-methoxyphenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPGAKGHWAPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094609-01-3
Record name 2-(4-methoxyphenyl)piperazine dihydrochloride
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